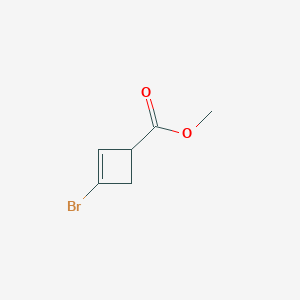

Methyl 3-bromocyclobut-2-ene-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 3-bromocyclobut-2-ene-1-carboxylate is a chemical compound that belongs to the class of cyclobutene derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.

Aplicaciones Científicas De Investigación

Synthesis and Reaction Mechanisms

Methyl 3-bromocyclobut-2-ene-1-carboxylate serves as a precursor in the synthesis of small-ring compounds. It is derived from the cycloaddition products of allene with acrylonitrile and vinyl benzoate, further highlighting its role in solvolysis rate studies of analogous bromides, demonstrating the compound's relevance in understanding reaction kinetics and mechanisms (E. F. Kiefer & J. Roberts, 1962).

A study on ethyl E-6-bromo-4-[1-(methoxycarbonyl)cyclobutyl]-2-oxochromene-3-carboxylate highlights the compound's structural characteristics determined by X-ray crystallography, providing insights into its potential applications in the design of complex organic molecules (N. F. Kirillov, E. A. Nikiforova, & M. V. Dmitriev, 2015).

Research into the non-perfect synchronisation of β-scission with product stabilisation in radical ring-opening reactions elucidates the behavior of cyclobut-2-enylmethyl bromide during reduction, leading to various diene products. This study provides valuable information on the radical transformations of this compound derivatives (J. Walton, 1989).

Advanced Organic Synthesis

The compound's utility is further demonstrated in the synthesis of 14-Aryl-13-oxadispiro[3.1.5.3]tetradecane-5,12-diones via the Reformatsky reaction, showcasing its versatility in forming complex, ring-containing structures that are of significant interest in the development of new materials and pharmaceuticals (V. V. Shchepin, N. F. Kirillov, V. S. Melekhin, & M. I. Vakhrin, 2006).

Another study explores the competition between ester and formyl groups for control of torquoselectivity in cyclobutene electrocyclic reactions. This research into methyl 3-formylcyclobutene-3-carboxylate thermolysis to yield methyl (2H)-pyrane-5-carboxylate confirms theoretical predictions and sheds light on the intricate dynamics of molecular transformations (S. Niwayama & K. Houk, 1992).

Propiedades

IUPAC Name |

methyl 3-bromocyclobut-2-ene-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrO2/c1-9-6(8)4-2-5(7)3-4/h2,4H,3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHGLXHFTZDQVKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(=C1)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-({[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetyl}amino)benzoate](/img/structure/B2919666.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide](/img/structure/B2919669.png)

![6-[4-({[4-(acetylamino)phenyl]sulfonyl}amino)phenoxy]-N-ethylnicotinamide](/img/structure/B2919671.png)

![N-[3-(3-Oxomorpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2919673.png)

![Methyl 3-(aminomethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylate;dihydrochloride](/img/structure/B2919675.png)